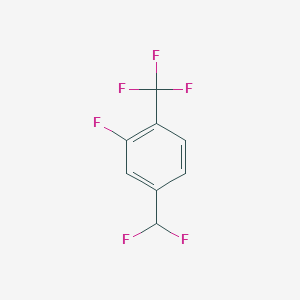

1-(Trifluorométhyl)-2-fluoro-4-(difluorométhyl)benzène

Vue d'ensemble

Description

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene has several scientific research applications, including:

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups have been found in fda-approved drugs , suggesting a broad range of potential targets.

Mode of Action

It’s known that trifluoromethylbenzenes, a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups, exhibit various pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence .

Analyse Biochimique

Biochemical Properties

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily influenced by the electronegativity and steric effects of the fluorine atoms. The compound is known to interact with enzymes involved in oxidative metabolism, such as cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . Additionally, its interactions with proteins can affect their stability and function, potentially leading to altered biochemical pathways .

Cellular Effects

The effects of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, the compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism . Additionally, the compound’s presence can modulate the activity of metabolic enzymes, leading to changes in metabolic pathways .

Transport and Distribution

The transport and distribution of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, conferred by the fluorine atoms, enhances its ability to cross cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins can facilitate the compound’s movement within cells, affecting its localization and accumulation in specific tissues . These factors play a crucial role in determining the compound’s bioavailability and overall biological effects .

Subcellular Localization

The subcellular localization of 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation . The precise localization of the compound within cells can significantly impact its biochemical and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of difluorocarbene precursors, which can be generated in situ and react with aromatic substrates to introduce difluoromethyl groups .

Industrial Production Methods

Industrial production of this compound often relies on scalable fluorination processes that can be carried out under controlled conditions. These methods may include the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce fluorine atoms into the aromatic ring . The choice of method depends on factors such as yield, cost, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated aromatic ring.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Trifluoromethyl iodide (CF3I): Used in radical trifluoromethylation reactions.

Difluorocarbene precursors: Used to introduce difluoromethyl groups.

Palladium catalysts: Used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can introduce diverse functional groups onto the benzene ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar electron-withdrawing properties.

1,3-Bis(trifluoromethyl)benzene: A compound with two trifluoromethyl groups positioned differently on the benzene ring.

Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, which also exhibit strong electron-withdrawing effects.

Uniqueness

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is unique due to the specific arrangement of its fluorine atoms, which provides a distinct electronic environment compared to other fluorinated aromatic compounds. This unique structure can lead to different reactivity patterns and applications in various fields .

Activité Biologique

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene, with the CAS number 1214383-47-7, is a fluorinated aromatic compound that has garnered attention in various fields including pharmaceuticals and agrochemicals due to its unique chemical properties. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₄F₆

- Molecular Weight : 214.108 g/mol

- LogP : 3.78210

These properties indicate a compound that is lipophilic, which can influence its interaction with biological membranes and its bioavailability.

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene can enhance its binding affinity to certain biological targets, such as enzymes and receptors. This modification can lead to increased potency and selectivity in therapeutic applications.

Case Studies

- Fluorinated Antibiotics : A study on fluoroacetate derivatives demonstrated their ability to inhibit bacterial growth, suggesting that compounds with similar structures could also exhibit antimicrobial effects .

- Pharmaceutical Applications : Fluorinated compounds are prevalent in drug design due to their enhanced metabolic stability and bioactivity. Trifluoromethyl groups have been associated with improved pharmacokinetic profiles in several FDA-approved drugs .

Toxicological Considerations

The biological activity of fluorinated compounds must be balanced with their potential toxicity. Studies on related compounds indicate that while they may be effective as therapeutics, they can also exhibit cytotoxicity at higher concentrations or prolonged exposure .

Data Table: Comparison of Fluorinated Compounds

| Compound Name | CAS Number | Molecular Formula | Antimicrobial Activity | Pharmacological Use |

|---|---|---|---|---|

| 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | 1214383-47-7 | C₈H₄F₆ | Potentially active | Investigational |

| Fluoroacetate | 144-62-7 | C₂H₃F₃O₂ | Yes | Herbicide |

| Trifluoromethanesulfonamide | 123-93-3 | C₂F₃N₃O₂S | Yes | Antibacterial |

Propriétés

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGWOCJKDODZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621406 | |

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-47-7 | |

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.